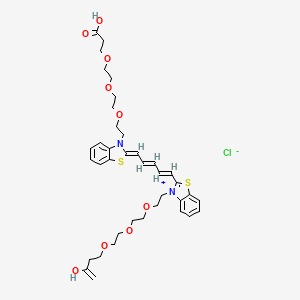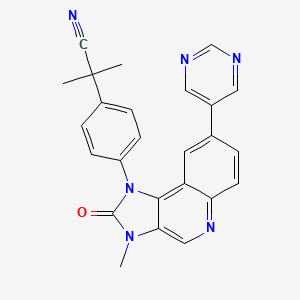
ピリドキサチン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
ピリドキサチンは、科学研究において幅広い用途があります。
作用機序
ピリドキサチンは、複数のメカニズムを通じて効果を発揮します。
生化学分析
Biochemical Properties
Pyridoxatin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Pyridoxatin inhibits MMP-2 (Gelatinase A), which is involved in the breakdown of extracellular matrix components . This inhibition is crucial in preventing cancer metastasis and tissue degradation. Additionally, Pyridoxatin acts as a radical scavenger, reacting readily with radicals to eliminate them . It also inhibits DNA synthesis, which is vital for its anticancer properties .
Cellular Effects
Pyridoxatin has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pyridoxatin’s role as an antioxidant helps mitigate oxidative stress in cells, thereby protecting them from damage . It also affects iron metabolism by acting as an iron chelator, which is beneficial in conditions of iron overload . Furthermore, Pyridoxatin’s ability to inhibit DNA synthesis impacts cell proliferation, making it a potential anticancer agent .
Molecular Mechanism
At the molecular level, Pyridoxatin exerts its effects through several mechanisms. It binds to MMP-2, inhibiting its activity and preventing the degradation of extracellular matrix components . Pyridoxatin also acts as a free radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage . Additionally, it inhibits DNA synthesis by interfering with the enzymes involved in this process . These molecular interactions contribute to Pyridoxatin’s antibiotic and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyridoxatin change over time. Studies have shown that Pyridoxatin remains stable under various conditions, maintaining its activity over extended periods In vitro and in vivo studies have indicated that Pyridoxatin can induce secondary metabolite production in fungi, suggesting its potential for long-term applications in biotechnology .
Dosage Effects in Animal Models
The effects of Pyridoxatin vary with different dosages in animal models. At lower doses, Pyridoxatin exhibits beneficial effects such as antioxidant activity and iron chelation . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects have been observed, indicating that careful dosage regulation is essential for its therapeutic use.
Metabolic Pathways
Pyridoxatin is involved in several metabolic pathways. It interacts with enzymes such as MMP-2 and plays a role in lipid peroxidation and DNA synthesis inhibition . Pyridoxatin’s radical scavenging activity also impacts metabolic flux and metabolite levels, contributing to its overall biochemical effects . Its involvement in these pathways highlights its potential as a therapeutic agent in various diseases.
Transport and Distribution
Within cells and tissues, Pyridoxatin is transported and distributed through specific mechanisms. It is taken up by cells via carrier-mediated transport systems, which are pH-dependent and favor acidic conditions . Pyridoxatin’s distribution within tissues is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation . These transport mechanisms are crucial for its bioavailability and therapeutic efficacy.
Subcellular Localization
Pyridoxatin’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Pyridoxatin’s localization within cells influences its interactions with biomolecules and its overall biochemical effects. Understanding its subcellular distribution is essential for optimizing its therapeutic applications.
準備方法
合成経路および反応条件: ピリドキサチンの合成は、一般的に1,3-オキサゾール誘導体を使用します。このプロセスは、2段階の反応です。
ジエン縮合: この段階は、オキサゾール誘導体とジエン親電子試薬との反応による付加体の生成を伴います。
芳香族化および触媒的加水素化: 第1段階で生成された付加体は、芳香族化され、その後触媒的加水素化されてピリドキサチンが生成されます.
工業的生産方法: ピリドキサチンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 工業的設定では、収率が高く、費用対効果の高いことが保証されるため、対称のエチレン誘導体をジエン親電子試薬として使用するのが一般的です .
反応の種類:
酸化: ピリドキサチンは酸化反応を受けやすく、活性化された二酸化マンガンなどの試薬が関与することがよくあります。
還元: 亜鉛と酢酸などの試薬を用いて還元反応を行うことができます.
置換: ピリドキサチンは、特にヒドロキシル基とエテニル基に関与する置換反応に参加することができます。
一般的な試薬および条件:
酸化: 活性化された二酸化マンガンと濃硫酸.
還元: 亜鉛と酢酸.
置換: 目的の置換生成物に応じて、さまざまな求核試薬を使用できます。
主な生成物:
酸化: ピリドキサールオキシムの生成.
還元: ピリドキサミンの生成.
置換: 使用される求核試薬に応じて、さまざまな置換ピリドキサチン誘導体
類似化合物との比較
ピリドキサチンは、他のジヒドロキシピリジン類やピリドン類と比較することができます。
類似化合物: ピリドキシン、ピリドキサール、ピリドキサミン.
独自性: ピリドキサチンは、6-エテニル-2,4-ジメチルシクロヘキシル置換基を持つ独特の構造を持ち、他の類似化合物とは異なります。
ピリドキサチンは、多面的な用途と独特の化学構造により、科学研究や産業のさまざまな分野で貴重な化合物となっています。
特性
CAS番号 |
135529-30-5 |
|---|---|
分子式 |
C15H21NO3 |
分子量 |
263.33 g/mol |
IUPAC名 |
3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one |
InChI |
InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m1/s1 |
InChIキー |
OQJADHLOEAOIGC-LSCVPOLPSA-N |
SMILES |
CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C |
異性体SMILES |
C[C@@H]1C[C@@H]([C@H]([C@@H](C1)C=C)C2=C(C=CN(C2=O)O)O)C |
正規SMILES |
CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Pyridoxatin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[3-(diethylamino)propyl]-2-(7,12-dimethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetamide](/img/structure/B1193381.png)

